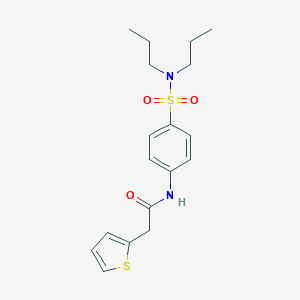![molecular formula C24H28N2O2 B216300 10-ethyl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216300.png)
10-ethyl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-ethyl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one, also known as GYKI-52466, is a synthetic compound that belongs to the class of non-competitive AMPA receptor antagonists. This compound has been widely used in scientific research to study the mechanisms of action of AMPA receptors and their role in various physiological and pathological conditions.
Wirkmechanismus
10-ethyl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a non-competitive antagonist of AMPA receptors. It binds to a site on the receptor that is distinct from the glutamate binding site and blocks the flow of ions through the receptor channel. This leads to a reduction in the excitatory postsynaptic currents (EPSCs) and a decrease in the synaptic transmission mediated by AMPA receptors.
Biochemical and Physiological Effects:
The blockade of AMPA receptors by 10-ethyl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several biochemical and physiological effects. It reduces the excitability of neurons, decreases the frequency and amplitude of EPSCs, and suppresses the induction of LTP. 10-ethyl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one also reduces the severity of seizures in animal models of epilepsy and protects against neuronal damage in animal models of stroke.
Vorteile Und Einschränkungen Für Laborexperimente
10-ethyl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several advantages as a research tool. It is a potent and selective antagonist of AMPA receptors, which makes it a valuable tool for studying the role of these receptors in various physiological and pathological conditions. However, 10-ethyl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has some limitations as well. It has a relatively short half-life and requires frequent administration to maintain its effects. Additionally, 10-ethyl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has some off-target effects on other ion channels, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 10-ethyl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one. One area of interest is the development of more selective and potent AMPA receptor antagonists that can be used to study the role of these receptors in more detail. Another area of interest is the use of 10-ethyl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one as a therapeutic agent for neurological disorders such as epilepsy and stroke. Finally, future research may focus on the development of new techniques to deliver 10-ethyl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one to specific regions of the brain, which may increase its effectiveness as a research tool and a therapeutic agent.
In conclusion, 10-ethyl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a synthetic compound that has been widely used in scientific research to study the mechanisms of action of AMPA receptors and their role in various physiological and pathological conditions. This compound has several advantages as a research tool, but also has some limitations that need to be considered. Future research may focus on the development of more selective and potent AMPA receptor antagonists, the use of 10-ethyl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one as a therapeutic agent, and the development of new techniques to deliver 10-ethyl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one to specific regions of the brain.
Synthesemethoden
10-ethyl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is synthesized through a multi-step process that involves the reaction of 4-methoxyphenylacetonitrile with 2,3-dimethylphenylacetonitrile in the presence of sodium methoxide to form the corresponding imine. The imine is then reduced with sodium borohydride to give the corresponding amine, which is further reacted with ethyl chloroformate to form the final product.
Wissenschaftliche Forschungsanwendungen
10-ethyl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has been extensively used in scientific research to study the role of AMPA receptors in various physiological and pathological conditions. This compound has been shown to block the activity of AMPA receptors, which are important for synaptic plasticity and learning and memory. 10-ethyl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has been used to study the mechanisms of AMPA receptor-mediated synaptic transmission, long-term potentiation (LTP), and long-term depression (LTD). Additionally, 10-ethyl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has been used to study the role of AMPA receptors in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
Eigenschaften
Produktname |
10-ethyl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one |
|---|---|
Molekularformel |
C24H28N2O2 |
Molekulargewicht |
376.5 g/mol |
IUPAC-Name |
5-ethyl-6-(4-methoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C24H28N2O2/c1-5-26-20-9-7-6-8-18(20)25-19-14-24(2,3)15-21(27)22(19)23(26)16-10-12-17(28-4)13-11-16/h6-13,23,25H,5,14-15H2,1-4H3 |
InChI-Schlüssel |
GOUCABWGZLQPBR-UHFFFAOYSA-N |
SMILES |
CCN1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=C(C=C4)OC |
Kanonische SMILES |
CCN1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6-dichloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B216217.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybenzamide](/img/structure/B216218.png)
![N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-9H-xanthene-9-carboxamide](/img/structure/B216219.png)
![3,4,5-Trimethoxy-N-(5-methoxymethyl-[1,3,4]thiadiazol-2-yl)-benzamide](/img/structure/B216220.png)

![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B216226.png)


![2-ethoxy-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216233.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide](/img/structure/B216234.png)
![Ethyl {4-[(4-methylpiperidin-1-yl)sulfonyl]anilino}(oxo)acetate](/img/structure/B216235.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-iodobenzamide](/img/structure/B216237.png)

